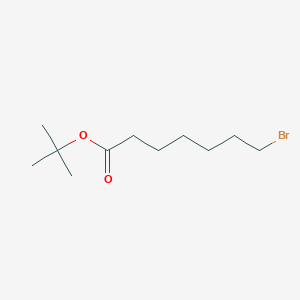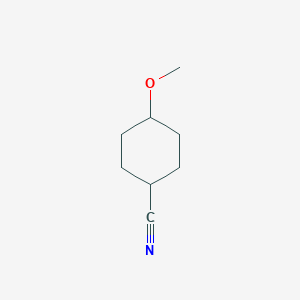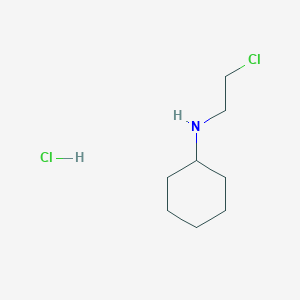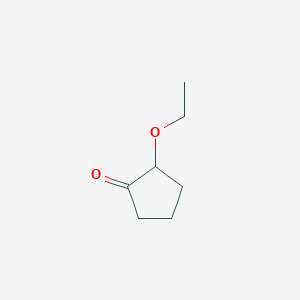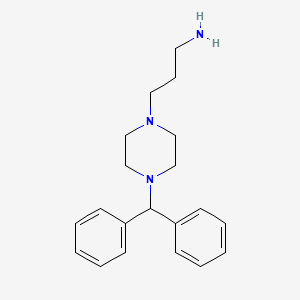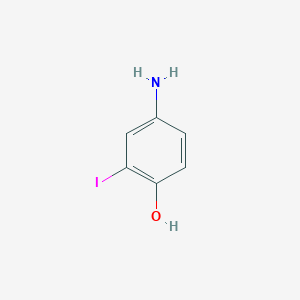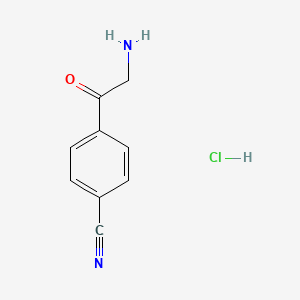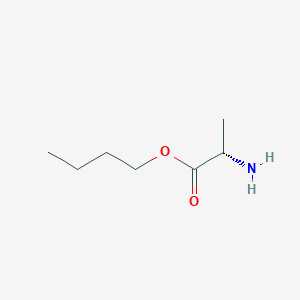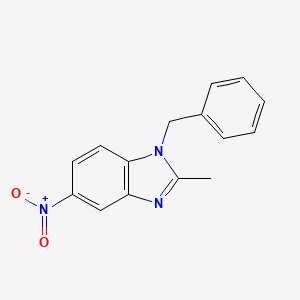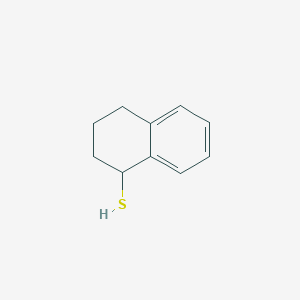
2-Benzoxazolecarboxamide
Overview
Description
2-Benzoxazolecarboxamide is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. Benzoxazoles are aromatic heterocycles containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring containing one oxygen and one nitrogen atom. In the context of the provided studies, 2-Benzoxazolecarboxamide derivatives have been synthesized and evaluated for various applications, including as COX-2 inhibitors and anti-inflammatory agents , and as potential Staphylococcus aureus Sortase A inhibitors10.
Synthesis Analysis
The synthesis of 2-Benzoxazolecarboxamide derivatives and related benzoxazoles has been explored through various methods. One approach involves copper-catalyzed direct oxidative C-H amination of benzoxazoles with formamides or secondary amines, which can be performed without an external base and using O2 or air as the oxidant . Another method includes the metal-free and catalytic synthesis from N-protected amino acids and carboxylic acids using ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate and para-toluenesulfonic acid under microwave irradiation . Additionally, a simple and efficient one-step synthesis from carboxylic acids with 2-aminophenols or 1,2-phenylenediamines has been reported . The para-toluenesulfonic acid-promoted synthesis from diacylated precursors is another method that yields benzoxazoles and benzimidazoles in excellent yield .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the presence of the benzoxazole moiety, which can influence the reactivity and properties of the compounds. Computational chemistry methods have been used to study the orientation of the benzoxazole ring and its impact on monomer reactivity and polymer properties . The molecular docking studies of benzoxazole derivatives have provided insights into their interactions with biological targets, such as the COX-2 enzyme and Sortase A 10.
Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions, including intramolecular O-arylation for the synthesis of 2-substituted benzoxazoles . Elemental sulfur has been used to promote the one-pot synthesis of 2-(2,2,2-trifluoroethyl)benzoxazoles and their derivatives, with a plausible mechanism involving a thioamide intermediate . These reactions highlight the versatility of benzoxazole derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. Aromatic poly(amide-benzoxazole)s derived from benzoxazole carboxylic acids have been shown to possess good solubility in aprotic polar solvents, high tensile strength, and high glass transition temperatures, indicating their potential as materials with good mechanical properties and thermal stability . The solubility and reactivity of these compounds can be further modified by introducing different substituents on the benzoxazole ring.
Scientific Research Applications
1. Medicinal Chemistry
- Summary of the application : Benzoxazole is an attractive scaffold in medicinal chemistry due to its diverse biological applications. A plethora of benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .
- Methods of application : The parent benzoxazole scaffold is present in a wide range of natural products, pharmaceuticals, and functional materials . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors .
- Results or outcomes : Benzoxazole-containing compounds exhibit a wide range of biological activities including antimicrobial, antitumour, antioxidant, antiviral, antitubercular, and anthelmintic properties . The benzoxazole skeleton also forms the active component in many marketed drugs .
2. Anticancer Research
- Summary of the application : Benzoxazole and its derivatives represent a very important class of heterocyclic compounds, which have a diverse therapeutic area. Many active compounds synthesized are very effective; natural products isolated with benzoxazole moiety have also shown to be potent towards cancer .
- Methods of application : Different research groups have designed and developed many novel compounds with benzoxazole as their backbone and checked their anticancer activity .
- Results or outcomes : Various benzoxazole compounds synthesized by different groups have shown very active anti-cancer activity .
3. Synthetic Organic Chemistry
- Summary of the application : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Methods of application : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
- Results or outcomes : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
4. Anticancer Drug Development
- Summary of the application : Benzoxazole and its derivatives represent a very important class of heterocyclic compounds, which have a diverse therapeutic area . Recently, many active compounds synthesized are very effective; natural products isolated with benzoxazole moiety have also shown to be potent towards cancer .
- Methods of application : Different research groups have done much progress in designing compounds with benzoxazole, synthesizing them, and collecting anticancer activity data of those against various human cancer cell lines .
- Results or outcomes : Various benzoxazole compounds synthesized by different groups have shown very active anti-cancer activity .
5. Solid-State Luminescence Enhancement
- Summary of the application : Benzazole heterocycles, including benzoxazole, are valuable in the context of solid-state luminescence enhancement . This property, where molecules are more strongly emissive in the solid state than in solution, finds increasing applications in the fields of optoelectronic and nanophotonic devices, sensors, security papers, imaging, and theranostics .
- Methods of application : The simple enlargement of their π-electron system using a –C=C–Ar or –N=C–Ar moiety is enough for intrinsic solid-state luminescence enhancement (SLE) properties to appear . Their association with a variety of polyaromatic motifs leads to SLE-active molecules that frequently display attractive electroluminescent properties and are sensitive to mechanical stimuli .
- Results or outcomes : The excited-state intramolecular proton transfer (ESIPT) process that takes place in some hydroxy derivatives reinforces the SLE effect and enables the development of new sensors based on a protection/deprotection strategy .
6. Inhibition of VEGFR-2
- Summary of the application : Benzoxazole derivatives have been synthesized as potential inhibitors of VEGFR-2 . The VEGFR-2 plays an important role in tumor angiogenesis and its inhibition has proven an effective strategy in cancer therapy .
- Methods of application : A series of 2-thioacetamide linked benzoxazole-benzamide conjugates were synthesized recently .
- Results or outcomes : These compounds were seen to be more potent against HUVEC and HepG2 cancer cell lines as compared to A549 and MDA-MB-231 cancer cell lines .
Safety And Hazards
properties
IUPAC Name |
1,3-benzoxazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHYMBKESAOOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560813 | |
| Record name | 1,3-Benzoxazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoxazolecarboxamide | |
CAS RN |
3313-38-0 | |
| Record name | 2-Benzoxazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3313-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzoxazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



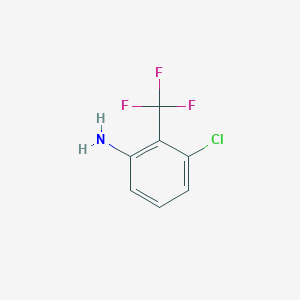
![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)


